2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is a synthetic organic compound that features both an azetidine and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic Processes: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound in drug discovery.
Biological Studies: Investigation of its biological activity and mechanism of action.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibition or activation of enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminoazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile
- 2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile may exhibit unique properties compared to its analogs due to the specific positioning of the pyridine ring, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C10H12N4/c11-4-10(14-6-9(12)7-14)8-2-1-3-13-5-8/h1-3,5,9-10H,6-7,12H2 |
InChI Key |
AOHWONMCNILDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CN=CC=C2)N |
Origin of Product |
United States |
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